molecular formula C11H13F2N B11729674 1-(3,5-Difluorophenyl)cyclobutanemethanamine

1-(3,5-Difluorophenyl)cyclobutanemethanamine

Cat. No.: B11729674
M. Wt: 197.22 g/mol
InChI Key: SJOAGQZEDHPZOM-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)cyclobutanemethanamine is a chemical compound with the molecular formula C11H13F2N and a molecular weight of 197.22 g/mol. It is a useful research chemical, often employed as a building block in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Difluorophenyl)cyclobutanemethanamine typically involves the fluorination of 1,3,5-trichlorobenzene to produce 1,3,5-trifluorobenzene, followed by amination with aqueous or anhydrous ammonia . This method yields 3,5-difluoroaniline, which can then be further reacted to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the general approach involves large-scale fluorination and amination processes similar to those used in laboratory settings .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Difluorophenyl)cyclobutanemethanamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic aromatic substitution, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Produces corresponding carboxylic acids.

    Reduction: Yields amines or alcohols.

    Substitution: Results in various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

1-(3,5-Difluorophenyl)cyclobutanemethanamine is utilized in several scientific research fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 1-(3,5-Difluorophenyl)cyclobutanemethanamine involves its interaction with specific molecular targets and pathways. For example, it may act on certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-Difluorophenyl)cyclobutanemethanamine
  • 1-(3,4-Difluorophenyl)cyclobutanemethanamine

Comparison

1-(3,5-Difluorophenyl)cyclobutanemethanamine is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions compared to other difluorophenyl derivatives.

Properties

Molecular Formula

C11H13F2N

Molecular Weight

197.22 g/mol

IUPAC Name

[1-(3,5-difluorophenyl)cyclobutyl]methanamine

InChI

InChI=1S/C11H13F2N/c12-9-4-8(5-10(13)6-9)11(7-14)2-1-3-11/h4-6H,1-3,7,14H2

InChI Key

SJOAGQZEDHPZOM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CN)C2=CC(=CC(=C2)F)F

Origin of Product

United States

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